4-({[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-({[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a pyrrolidine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the 3-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-methylphenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-({[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-({[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the normal substrate from binding. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
N-(3-Methylphenyl)-2,5-dioxopyrrolidine-3-sulfonamide: A structurally similar compound with potential medicinal applications.
Uniqueness
4-({[1-(3-METHYLPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic use.
Properties
IUPAC Name |
4-[[[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-3-2-4-14(9-12)21-17(22)10-16(18(21)23)20-11-13-5-7-15(8-6-13)26(19,24)25/h2-9,16,20H,10-11H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMIQSVYGHVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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